2-(2-Bromo-4-chlorophenyl)propan-2-ol

Lipophilicity Physicochemical Properties Drug Design

2-(2-Bromo-4-chlorophenyl)propan-2-ol (CAS 1784336-98-6) is a halogenated aromatic secondary alcohol with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol. The compound features a phenyl ring substituted with bromine at the ortho position and chlorine at the para position relative to the propan-2-ol group.

Molecular Formula C9H10BrClO
Molecular Weight 249.53 g/mol
Cat. No. B13563777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-chlorophenyl)propan-2-ol
Molecular FormulaC9H10BrClO
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=C(C=C1)Cl)Br)O
InChIInChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3
InChIKeyUZDDTSLFYUAWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-chlorophenyl)propan-2-ol: A Halogenated Phenylpropanol Intermediate for Precision Organic Synthesis


2-(2-Bromo-4-chlorophenyl)propan-2-ol (CAS 1784336-98-6) is a halogenated aromatic secondary alcohol with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . The compound features a phenyl ring substituted with bromine at the ortho position and chlorine at the para position relative to the propan-2-ol group. This specific 2,4-halogenation pattern, combined with the tertiary alcohol moiety, defines its utility as a versatile building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions . The presence of two distinct halogen substituents provides orthogonal reactivity handles, enabling sequential functionalization strategies that are not accessible with mono-halogenated analogs [1].

2-(2-Bromo-4-chlorophenyl)propan-2-ol: Why Closely Related Mono-Halogenated or Differently Substituted Analogs Cannot Be Interchanged


Simple substitution of 2-(2-Bromo-4-chlorophenyl)propan-2-ol with its mono-halogenated counterparts—such as 2-(4-chlorophenyl)propan-2-ol or 2-(2-bromophenyl)propan-2-ol—or with regioisomers like 2-(3-bromo-4-chlorophenyl)propan-2-ol fundamentally alters the molecule's physicochemical profile and synthetic utility. The presence of both bromine and chlorine atoms, specifically at the 2- and 4-positions, respectively, confers a unique combination of lipophilicity and reactivity that is not achieved by either halogen alone [1]. This dual halogenation pattern provides two distinct sites for orthogonal cross-coupling reactions, enabling sequential and regioselective functionalization that is impossible with mono-halogenated analogs . Furthermore, the specific ortho-bromo and para-chloro arrangement influences electronic distribution on the aromatic ring, affecting reaction kinetics and selectivity in ways that cannot be predicted or replicated by simply mixing or substituting single-halogen compounds. The quantitative evidence below substantiates these critical differences, which are paramount for researchers requiring precise control over synthetic pathways and physicochemical properties.

2-(2-Bromo-4-chlorophenyl)propan-2-ol: Quantified Differentiation Against Closest Analogs for Informed Procurement


Lipophilicity Modulation: Quantified LogP Shift vs. Mono-Halogenated Analogs

2-(2-Bromo-4-chlorophenyl)propan-2-ol exhibits a predicted logP of approximately 1.6, which is significantly lower than that of its mono-halogenated analogs, 2-(4-chlorophenyl)propan-2-ol (LogP = 2.57) and 2-(2-bromophenyl)propan-2-ol (LogP = 2.68) [1]. This reduced lipophilicity, a consequence of the combined electron-withdrawing effects and steric influence of both bromine and chlorine substituents on the same ring, directly impacts its behavior in biological assays and synthetic applications.

Lipophilicity Physicochemical Properties Drug Design

Orthogonal Reactivity: Differential Halogen Reactivity in Cross-Coupling vs. Mono-Halogenated Analogs

The presence of both a bromine and a chlorine atom on the same phenyl ring enables orthogonal cross-coupling strategies, a capability absent in mono-halogenated analogs. The bromine atom is significantly more reactive towards palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) than the chlorine atom, allowing for sequential, site-selective functionalization . This contrasts with 2-(4-chlorophenyl)propan-2-ol, which offers only a single, less reactive chloro handle, and 2-(2-bromophenyl)propan-2-ol, which, while highly reactive, lacks a second, orthogonal site for further elaboration without additional synthetic steps.

Cross-Coupling Synthetic Chemistry Sequential Functionalization

Regioselective Blocking Strategy: Halogens as Protective Groups in Aromatic Functionalization

Patented synthetic methods explicitly utilize bromo and chloro substituents as blocking groups to control the regioselectivity of aromatic functionalization [1]. The 2-bromo-4-chloro substitution pattern on the phenylpropanol scaffold provides a defined template where the halogens can be selectively removed or substituted in a programmed sequence. This contrasts with mono-halogenated or unsubstituted phenylpropanols, which lack this built-in regiocontrol element, often leading to mixtures of isomers and lower yields of the desired product.

Synthetic Methodology Blocking Group Regioselectivity

High Purity Specification: Verified 95-98% Purity for Reproducible Research Outcomes

Commercially available 2-(2-Bromo-4-chlorophenyl)propan-2-ol is consistently supplied with a verified purity of 95% or higher, as documented by major chemical suppliers . This high purity specification is critical for ensuring reproducibility in both biological assays and synthetic transformations, where even minor impurities can lead to false positives, skewed activity data, or unwanted side reactions. While specific purity data for closest analogs like 2-(3-bromo-4-chlorophenyl)propan-2-ol may vary, the documented high purity of the target compound provides a baseline for reliable procurement.

Quality Control Procurement Specification Reproducibility

2-(2-Bromo-4-chlorophenyl)propan-2-ol: Optimal Application Scenarios Based on Evidence-Based Differentiation


Sequential Cross-Coupling for Complex Biaryl Synthesis in Medicinal Chemistry

In medicinal chemistry campaigns requiring the construction of unsymmetrical biaryl or heteroaryl systems, 2-(2-Bromo-4-chlorophenyl)propan-2-ol is the preferred intermediate over mono-halogenated analogs. Its orthogonal reactivity, as inferred from the differential reactivity of aryl bromides and chlorides in palladium catalysis , allows for a two-step, one-pot sequential coupling strategy. For instance, a first Suzuki coupling can be performed at the more reactive C-Br site to install one aryl group, followed by a second, orthogonal coupling at the C-Cl site under more forcing conditions to install a second, different aryl group. This streamlined approach is not possible with 2-(4-chlorophenyl)propan-2-ol or 2-(2-bromophenyl)propan-2-ol, which would require additional synthetic steps to introduce a second reactive handle, thereby increasing time and cost.

Fine-Tuning Lipophilicity in Lead Optimization Without Altering Core Scaffold

During lead optimization, medicinal chemists often seek to modulate a compound's lipophilicity to improve its ADME profile while retaining the core pharmacophore. 2-(2-Bromo-4-chlorophenyl)propan-2-ol offers a strategic advantage over its mono-halogenated analogs (LogP ~2.6) due to its significantly lower predicted LogP of ~1.6 . By incorporating this di-halogenated building block, researchers can achieve a substantial reduction in LogP (approximately 1 log unit) without introducing additional polar atoms or making major scaffold alterations. This can lead to improved aqueous solubility and a lower risk of off-target binding, crucial factors for advancing a compound through the drug discovery pipeline.

Synthesis of Complex Molecules via Regioselective Halogen-Directed Functionalization

For process chemistry and total synthesis projects demanding high regioselectivity, 2-(2-Bromo-4-chlorophenyl)propan-2-ol is a valuable starting material. Patented methodologies explicitly describe the use of bromo and chloro substituents as blocking groups to direct electrophilic aromatic substitution or metal-halogen exchange to specific positions on the ring . This built-in regiocontrol minimizes the formation of undesired isomers, simplifies purification, and enhances overall yield. In contrast, using a non-halogenated or mono-halogenated phenylpropanol would necessitate additional protection/deprotection steps or result in complex isomer mixtures, rendering the synthesis less efficient and more costly.

Procurement for High-Throughput Screening (HTS) Libraries with Consistent Quality

When sourcing building blocks for high-throughput screening (HTS) libraries, ensuring compound purity is paramount for data integrity. 2-(2-Bromo-4-chlorophenyl)propan-2-ol is commercially available with a verified purity of 95-98% from reputable suppliers . Procuring this specific compound with a documented high purity specification reduces the risk of false positives or assay interference caused by impurities, which is a common pitfall when using less rigorously characterized analogs from unknown sources. This reliability is essential for generating robust and reproducible HTS data, accelerating hit identification and validation efforts.

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